5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione
CAS No.: 105531-31-5
Cat. No.: VC15960117
Molecular Formula: C12H10O4
Molecular Weight: 218.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105531-31-5 |
|---|---|
| Molecular Formula | C12H10O4 |
| Molecular Weight | 218.20 g/mol |
| IUPAC Name | 5-(hydroxymethyl)-8-methoxynaphthalene-1,4-dione |
| Standard InChI | InChI=1S/C12H10O4/c1-16-10-5-2-7(6-13)11-8(14)3-4-9(15)12(10)11/h2-5,13H,6H2,1H3 |
| Standard InChI Key | GFQVATBXHRRRBD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=O)C=CC(=O)C2=C(C=C1)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-(hydroxymethyl)-8-methoxynaphthalene-1,4-dione, reflects its substitution pattern: a hydroxymethyl (-CHOH) group at position 5 and a methoxy (-OCH) group at position 8 on the naphthalene ring system. The quinone functional groups at positions 1 and 4 confer redox activity, enabling participation in electron transfer reactions. The canonical SMILES representation (COC1=C2C(=O)C=CC(=O)C2=C(C=C1)CO) illustrates the fused aromatic system and substituent positions.
Solubility and Stability
Naphthoquinones generally exhibit limited aqueous solubility but dissolve in polar organic solvents like dimethyl sulfoxide (DMSO) or ethanol. The hydroxymethyl group may enhance solubility compared to non-polar analogs. Stability is influenced by the quinone moiety’s susceptibility to reduction, necessitating storage under inert conditions.
Synthesis and Derivatization
Synthetic Routes
A common approach involves functionalizing naphthalene precursors through sequential oxidation and substitution reactions. For example, 2,3-dichloro-1,4-naphthoquinone serves as a starting material for nucleophilic aromatic substitution (NAS) reactions. In a protocol adapted from , reacting 2,3-dichloro-1,4-naphthoquinone with hydroxyl-substituted intermediates in DMSO containing sodium carbonate yields monosubstituted derivatives (e.g., 5-(hydroxymethyl)-8-methoxy variants). Reaction conditions (24 hours at room temperature) favor selective substitution at the more reactive positions .
Table 1: Key Synthetic Parameters
| Parameter | Details | Source |
|---|---|---|
| Starting material | 2,3-Dichloro-1,4-naphthoquinone | |
| Solvent | Dimethyl sulfoxide (DMSO) | |
| Base | Sodium carbonate | |
| Reaction time | 24 hours | |
| Temperature | Room temperature (25°C) |
Biological Activities and Mechanisms
Antimicrobial Properties
While direct evidence for 5-(hydroxymethyl)-8-methoxynaphthalene-1,4-dione is lacking, structurally similar naphthoquinones exhibit broad-spectrum activity. For instance, methyl 1-{3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxylate (a chloro-substituted analog) showed MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Escherichia coli . Activity is attributed to:
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Reactive oxygen species (ROS) generation: Quinones undergo redox cycling, producing superoxide radicals that damage microbial membranes.
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Enzyme inhibition: Binding to essential bacterial proteins, such as DNA gyrase .
Comparison with Related Naphthoquinones
Table 2: Structural and Functional Comparison
Research Gaps and Future Directions
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Mechanistic studies: Elucidate the exact molecular targets of 5-(hydroxymethyl)-8-methoxynaphthalene-1,4-dione.
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In vivo toxicity profiling: Assess pharmacokinetics and safety in model organisms.
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Synthetic optimization: Explore microwave-assisted or enzymatic synthesis for greener production.
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